molecular formula C12H20O2 B3037695 (E)-2-Hexenyl (E)-2-hexenoate CAS No. 54845-28-2

(E)-2-Hexenyl (E)-2-hexenoate

Cat. No. B3037695
CAS RN: 54845-28-2
M. Wt: 196.29 g/mol
InChI Key: QZZVRWSUQQJJOS-FIFLTTCUSA-N
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Description

(E)-2-Hexenyl (E)-2-hexenoate, also known as (E)-2-hexenoic acid, is a naturally occurring organic compound found in many plants and fruits. It is a monounsaturated fatty acid, and is an important component of many plant oils. It has been studied extensively in recent years due to its potential medicinal and therapeutic properties.

Scientific Research Applications

Pheromone Synthesis

A study by Kim and Park (2013) explored the synthesis of (E)-2-hexenyl (E)-2-hexenoate as a component of pheromones for the insect Riptortus pedestris. This research demonstrates its application in the field of entomology, specifically in the synthesis of insect pheromones for pest control or behavioral studies (Kim & Park, 2013).

Role in Insect Communication

In the context of insect communication, research has shown that (E)-2-hexenyl (E)-2-hexenoate plays a crucial role. Huh et al. (2005) investigated its effectiveness in attracting the bean bug, Riptortus clavatus. The findings suggest its potential use in developing environmentally friendly pest control methods (Huh et al., 2005).

Synthesis Methods

Exploring different methods of synthesis, Rossi et al. (1992) provided insight into stereoselective syntheses of alkyl 2-alkenoates, including (E)-2-hexenyl (E)-2-hexenoate. This research is significant for the development of efficient and precise chemical synthesis techniques (Rossi et al., 1992).

Insect Attraction Studies

Further studies by Huh et al. (2006) and Endo et al. (2005) explored the attraction of insects like Piezodorus hybneri and Riptortus clavatus to the aggregation pheromone components, including (E)-2-hexenyl (E)-2-hexenoate. These studies contribute to our understanding of insect behavior and the potential for targeted pest control strategies (Huh et al., 2006)(Endo et al., 2005).

Potential in Organic Synthesis

Fujisawa et al. (1984) demonstrated the use of (E)-2-hexenyl (E)-2-hexenoate in the stereocontrolled synthesis of optically active pheromones, showing its significance in the field of organic chemistry (Fujisawa et al., 1984).

properties

IUPAC Name

[(E)-hex-2-enyl] (E)-hex-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h7-10H,3-6,11H2,1-2H3/b9-7+,10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZVRWSUQQJJOS-FIFLTTCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCOC(=O)C=CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/COC(=O)/C=C/CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Hexenyl (E)-2-hexenoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the function of E2HE2H in the bean bug Riptortus clavatus?

A1: E2HE2H is a key component of the aggregation pheromone produced by male R. clavatus. This pheromone attracts both male and female adults, as well as nymphs, facilitating aggregation on host plants. [, ]

Q2: Is E2HE2H attractive to R. clavatus on its own?

A2: While E2HE2H is a crucial component, it doesn't appear to be attractive to R. clavatus in isolation. Its effectiveness is enhanced when combined with other components of the aggregation pheromone, particularly myristyl isobutyrate (MI). [, ]

Q3: How does the ratio of E2HE2H to other pheromone components influence attraction in R. clavatus?

A3: Interestingly, R. clavatus exhibits a wide range of acceptable ratios for the components of its aggregation pheromone. Studies have shown that blends with varying ratios of E2HE2H to myristyl isobutyrate (MI) and (E)-2-hexenyl (Z)-3-hexenoate (E2HZ3H) can be similarly attractive. This suggests a degree of flexibility in the pheromone communication system of this species. []

Q4: Are there other insect species that are attracted to E2HE2H?

A5: Yes, research has shown that E2HE2H can attract the stink bug, Piezodorus hybneri. This suggests that E2HE2H may function as a kairomone for P. hybneri, allowing it to locate suitable host plants by detecting the presence of R. clavatus. [, , , ]

Q5: Does the amount of E2HE2H produced by R. clavatus vary?

A6: Yes, the amount of E2HE2H, along with other pheromone components, secreted by male R. clavatus can vary depending on factors such as age, season, and food source. For instance, older males tend to produce more pheromone. Additionally, males feeding on soybean plants produce significantly higher amounts of E2HE2H compared to those feeding on less suitable food sources like sweet persimmon fruit. [, , ]

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